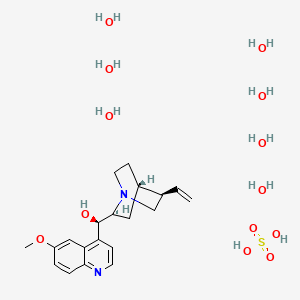
4-Chloro-5-hydroxypyridazin-3(2H)-one
Descripción general
Descripción
4-Chloro-5-hydroxypyridazin-3(2H)-one is a chemical compound that is part of the pyridazine class, which is characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The presence of a chlorine atom and a hydroxy group in the structure suggests potential reactivity and the possibility of being a useful intermediate in the synthesis of various chemical entities.
Synthesis Analysis
The synthesis of related pyridazine derivatives has been explored in several studies. For instance, the synthesis of 3-chloro-4-methylpyridazine, which shares a similar core structure, was achieved through a four-step process starting from hydrazine hydrate and citraconic anhydride, with a total yield of 30% . Another related compound, 3-chloro-5-methylpyridazine, was also synthesized from citraconic anhydride via chlorination, substitution, and oxidation reactions, with a total yield of 27% . These methods could potentially be adapted for the synthesis of 4-Chloro-5-hydroxypyridazin-3(2H)-one.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure and density functional theory (DFT) calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid were performed, providing insights into the geometry and vibrational frequencies of the compound . Similarly, vibrational spectra and potential energy distributions for 4,5-dichloro-3-hydroxypyridazine were studied using DFT and normal coordinate calculations10. These studies contribute to the understanding of the molecular structure of chloro-hydroxypyridazine derivatives.
Chemical Reactions Analysis
The reactivity of pyridazine derivatives has been investigated in several contexts. For instance, the conversion of aminoazines into azine fused thiazole-2-carbonitriles was achieved through thermolysis and a subsequent ring transformation mediated by BnEt(3)NI . Additionally, nucleophilic substitution reactions have been described for 2-aryl-5-hydroxypyridazin-3(2H)-ones, which could be relevant for the functionalization of 4-Chloro-5-hydroxypyridazin-3(2H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can be inferred from related compounds. For example, the synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine were explored, providing insights into the compound's behavior towards bromine and aqueous solutions of hydrobromic and hydrochloric acid . These findings can help predict the behavior of 4-Chloro-5-hydroxypyridazin-3(2H)-one under similar conditions.
Aplicaciones Científicas De Investigación
Nucleophilic Substitution Reactions
4-Chloro-5-hydroxypyridazin-3(2H)-one has been utilized in various nucleophilic substitution reactions. A study demonstrated the introduction of different groups like chloro, azido, amino, mercapto, and hydrazino into the compound. These reactions have potential applications in developing diverse chemical structures for various purposes, including pharmaceutical and agricultural chemicals (Schober, Megyeri, & Kappe, 1990).
Synthesis of Anticancer Agents
Another significant application of this compound is in the synthesis of potential anticancer agents. One study described the hydrolysis of its chloro group to form 4-hydroxypyridine derivatives. These derivatives were then used to synthesize various compounds tested for their effects on cancer cell proliferation and survival in animal models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Electrophilic Substitution Studies
Research on electrophilic substitution reactions involving 4-Chloro-5-hydroxypyridazin-3(2H)-one has also been conducted. This includes studying the introduction of iodine into its structure, enhancing the understanding of electrophilic substitution mechanisms in heterocyclic chemistry (Krajsovszky et al., 2005).
Development of D-Amino Acid Oxidase Inhibitors
4-Chloro-5-hydroxypyridazin-3(2H)-one derivatives have been explored as novel inhibitors of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of amino acids. These studies are significant for understanding neurological disorders and developing new therapeutic agents (Hondo et al., 2013).
Vibrational Spectra Analysis
The vibrational spectra of derivatives of 4-Chloro-5-hydroxypyridazin-3(2H)-one, like 4,5-dichloro-3-hydroxypyridazine, have been studied using FT-IR and FT-Raman spectroscopy. Such studies are crucial for understanding the structural and electronic properties of these compounds, which can be applied in material science and molecular engineering (Krishnakumar & Ramasamy, 2005).
Propiedades
IUPAC Name |
5-chloro-4-hydroxy-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-2(8)1-6-7-4(3)9/h1H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBVYZMSAQEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716035 | |
| Record name | 4-Chloro-5-hydroxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-hydroxypyridazin-3(2H)-one | |
CAS RN |
64178-58-1 | |
| Record name | 64178-58-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-hydroxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















